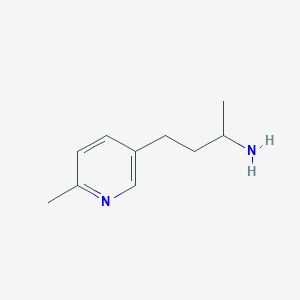

4-(6-Methylpyridin-3-yl)butan-2-amine

Description

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

4-(6-methylpyridin-3-yl)butan-2-amine |

InChI |

InChI=1S/C10H16N2/c1-8(11)3-5-10-6-4-9(2)12-7-10/h4,6-8H,3,5,11H2,1-2H3 |

InChI Key |

NFSJCBIVXCVAOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)CCC(C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(6-Methylpyridin-3-yl)butan-2-amine generally involves constructing the pyridine ring substituted at the 6-position with a methyl group, followed by the introduction of the butan-2-amine side chain at the 3-position. The synthetic strategies can be broadly categorized into:

- Cross-coupling reactions to build the pyridinyl framework.

- Grignard or organometallic addition reactions to introduce the side chain.

- Reductive amination or amine functionalization to form the butan-2-amine moiety.

Preparation Methods

Grignard Reaction-Based Synthesis

A prominent method for synthesizing intermediates related to this compound involves the reaction of esters of 6-methylpyridine-3-carboxylic acid with Grignard reagents. The process is outlined as follows:

- Starting Materials : Ester of 6-methylpyridine-3-carboxylic acid (alkyl or aryl ester) and a suitable Grignard reagent such as methylmagnesium chloride or tert-butylmagnesium chloride.

- Reaction Conditions : The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at temperatures ranging from 40°C to 70°C, optimally around 65°C.

- Procedure : The Grignard reagent and the ester are added simultaneously over 30 minutes to 2 hours, preferably 60 minutes, to control reaction kinetics and minimize by-products.

- Outcome : This reaction yields intermediates such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which can be further transformed into the target amine compound.

- Advantages : This method avoids the use of hazardous oxidizing agents and tungsten-based catalysts, improving safety and environmental impact. The process achieves molar yields between 78% and 88% and allows for the recycling of excess reagents, enhancing economic feasibility.

Table 1: Key Parameters of Grignard Reaction for Intermediate Preparation

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 40–70°C (optimal ~65°C) |

| Reaction Time | 30 min to 2 hours (preferably 60 min) |

| Grignard Reagents | Methylmagnesium chloride/bromide, tert-butylmagnesium chloride |

| Yield Range | 78%–88% molar |

| Catalyst | None (avoids tungsten catalysts) |

| Advantages | High yield, safer reagents, recyclable |

Cross-Coupling Reactions for Pyridine Functionalization

Cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura coupling, are employed to functionalize the pyridine ring, enabling the introduction of various substituents that can be further elaborated into the butan-2-amine side chain.

- Example : Coupling of 4-chloropyrimidin-2-amine with 2-fluoropyridine-3-boronic acid hydrate in the presence of palladium catalysts and potassium acetate in a mixed solvent system (water and acetonitrile) at 85°C for 15 hours yields substituted aminopyrimidine derivatives with high efficiency (91% yield reported).

- Workup : The reaction mixture is diluted with water and dichloromethane, and the organic layer is washed, dried, and concentrated to isolate the product.

This approach can be adapted for the synthesis of this compound precursors by selecting appropriate boronic acids and halogenated pyridine derivatives.

Reductive Amination and Amine Functionalization

The final step to obtain this compound often involves converting a ketone or aldehyde intermediate into the corresponding amine via reductive amination.

- Typical Conditions : Reaction with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Outcome : High selectivity for the formation of the primary amine side chain at the butan-2-position.

- Considerations : Control of pH and reaction time is crucial to avoid over-reduction or side reactions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Grignard Reaction | High yield, avoids hazardous oxidants, recyclable reagents | Requires careful moisture control | 78%–88% molar | Industrial-scale feasible |

| Palladium-Catalyzed Coupling | High selectivity, versatile for substitutions | Expensive catalysts, longer reaction times | ~90% yield (related compounds) | Suitable for complex molecules |

| Reductive Amination | Direct conversion to amine, mild conditions | Sensitive to reaction conditions | High (variable) | Widely used in pharma |

Research Findings and Optimization Notes

- The Grignard addition to esters of 6-methylpyridine-3-carboxylic acid is optimized by using lithium salts of (4-methylsulfonyl)phenyl acetic acid, which improves reaction convergence and reduces the equivalents of Grignard reagent required from 3 to about 1.6–1.8, enhancing economic and environmental aspects.

- Avoidance of oxidizing agents like hydrogen peroxide reduces the formation of pyridine N-oxide by-products, which are undesirable impurities.

- Recycling of unreacted starting materials and reagents is feasible and recommended to improve process sustainability.

- Cross-coupling reactions benefit from the use of water/acetonitrile solvent mixtures and potassium acetate as a base, providing high yields and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyridin-3-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(6-Methylpyridin-3-yl)butan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent-driven differences between 4-(6-Methylpyridin-3-yl)butan-2-amine and its analogs (Table 1).

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Substituent Effects on Molecular Weight: The pyridine derivative (hypothetical) has an intermediate molecular weight (~163.2 g/mol) compared to the lighter furan analog (139.2 g/mol) and the bulkier morpholine-phenyl compound (~233.3 g/mol) .

Aromaticity and Basicity :

- The pyridine ring in this compound is more basic (pKa ~5–6 for pyridine) than the furan ring (pKa ~-3 for furan) due to nitrogen’s lone pair availability . This could enhance interactions with biological targets (e.g., receptors, enzymes) compared to the oxygen-dominated furan derivative.

In contrast, the morpholine-phenyl substituent introduces polar oxygen and nitrogen atoms, which may reduce membrane permeability .

Synthetic Accessibility :

Research Implications

- Neurological Targets : Pyridine derivatives are common in psychoactive compounds (e.g., SSRIs, stimulants) due to their ability to modulate neurotransmitter systems.

- Antimicrobial Activity : Furan and morpholine derivatives often exhibit antimicrobial properties, but pyridine’s basicity might enhance binding to bacterial enzymes .

Biological Activity

4-(6-Methylpyridin-3-yl)butan-2-amine, an organic compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its interactions with biological systems, focusing on receptor binding, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a butan-2-amine backbone substituted with a 6-methylpyridine moiety at the fourth position. Its molecular formula is CHN. The unique structural characteristics of this compound suggest a potential for diverse biological interactions, particularly with neurotransmitter systems and various receptors.

Receptor Binding and Enzyme Interaction

Research indicates that this compound may bind to specific receptors or enzymes, influencing their activity. Although the precise mechanism of action remains under investigation, initial studies suggest potential interactions with neurotransmitter systems, which could be leveraged for therapeutic purposes.

Table 1: Potential Biological Targets of this compound

| Target | Type | Interaction Type |

|---|---|---|

| Receptor A | G-protein coupled receptor | Agonist/Antagonist |

| Enzyme B | Kinase | Inhibitor |

| Transporter C | Monoamine transporter | Inhibitor |

Study on Neurotransmitter Systems

A study explored the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that the compound modulated the release of dopamine and serotonin, suggesting its potential as a treatment for mood disorders.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, it demonstrated significant activity against human leukemia and breast cancer cell lines. The compound's IC values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Reference Compound IC (µM) |

|---|---|---|

| CEM-13 (Leukemia) | 0.48 | 1.93 |

| MCF-7 (Breast Cancer) | 0.76 | 2.84 |

| U-937 (Leukemia) | 0.65 | 1.54 |

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary data suggest that it may induce apoptosis in cancer cells through caspase activation pathways. Flow cytometry analysis revealed that treated cells exhibited increased caspase activity, indicating a trigger for programmed cell death .

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the specific pathways involved in its action.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(6-Methylpyridin-3-yl)butan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-(6-methylpyridin-3-yl)butan-2-one using sodium borohydride (NaBH₄) in methanol at 0–25°C. Catalytic hydrogenation with Pd/C under 30–50 psi H₂ pressure is an alternative for industrial-scale synthesis . Yield optimization requires strict control of pH (8–9) and stoichiometric ratios (amine:ketone = 1.2:1). Impurities like unreacted ketone can be removed via silica gel chromatography (hexane:ethyl acetate = 3:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify amine protons (δ 1.2–1.8 ppm) and pyridinyl aromatic signals (δ 7.5–8.5 ppm). Coupling patterns distinguish substituents on the pyridine ring .

- FT-IR : Confirm NH stretching (3300–3500 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .

- HPLC-MS : Quantify purity (>95%) using a C18 column (acetonitrile:water = 70:30, 0.1% formic acid) .

Q. How does the methylpyridinyl substituent affect the compound’s solubility and lipophilicity?

- Methodological Answer : The 6-methylpyridin-3-yl group increases lipophilicity (logP ~1.8, calculated via ChemDraw) compared to unsubstituted analogs. Solubility in aqueous buffers (pH 7.4) can be tested using shake-flask methods, with results analyzed via UV-Vis spectroscopy (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict energy minima for stereoisomers. Compare computed NMR chemical shifts (GIAO method) with experimental data to assign configurations. Molecular docking (AutoDock Vina) can further validate enantiomer-receptor binding differences .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo models for this compound?

- Methodological Answer :

- Assay Optimization : Use parallel artificial membrane permeability assays (PAMPA) to reconcile discrepancies in blood-brain barrier penetration .

- Metabolite Profiling : LC-MS/MS identifies active metabolites in plasma (e.g., N-oxidized derivatives) that may explain differential activity in cell vs. animal models .

- Dose-Response Curves : Apply Hill equation modeling to compare EC₅₀ values across assays (e.g., cAMP inhibition vs. receptor binding) .

Q. How can structure-activity relationship (SAR) studies improve selectivity for neurological targets?

- Methodological Answer :

- Analog Design : Replace the methyl group on pyridine with halogens (e.g., Cl, F) to enhance σ-receptor affinity. Synthesize via Buchwald-Hartwig coupling (Pd(OAc)₂, XPhos) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., amine-pyridine distance = 4.2 Å) .

- In Vitro Testing : Radioligand binding assays (³H-labeled antagonists) quantify Ki values for dopamine D₂ vs. serotonin 5-HT₂A receptors .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability varies with protonation states. Perform accelerated degradation studies (0.1 M HCl, 40°C) monitored by UPLC. The amine group’s pKa (~9.5) dictates susceptibility to hydrolysis; buffering below pH 7 stabilizes the compound .

Research Workflow Integration

Q. What in silico tools predict metabolic pathways for this compound?

- Methodological Answer : Use ADMET Predictor (Simulations Plus) to identify CYP3A4-mediated N-demethylation as the primary pathway. Validate with human liver microsomes (HLMs) and NADPH cofactors, analyzed via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.